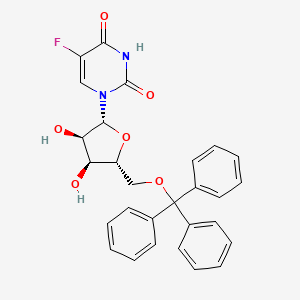

5-Fluoro-5'-O-(triphenylmethyl)uridine

Description

Structure

3D Structure

Properties

CAS No. |

3871-66-7 |

|---|---|

Molecular Formula |

C28H25FN2O6 |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C28H25FN2O6/c29-21-16-31(27(35)30-25(21)34)26-24(33)23(32)22(37-26)17-36-28(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,22-24,26,32-33H,17H2,(H,30,34,35)/t22-,23-,24-,26-/m1/s1 |

InChI Key |

NGLHEHMKJDNUTH-PMHJDTQVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)F)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)F)O)O |

Origin of Product |

United States |

Mechanistic Investigations of 5 Fluorouridine Analogs in Biological Systems

Elucidation of Molecular Interactions with Enzymatic Pathways

The introduction of a fluorine atom at the C5 position of uridine (B1682114) creates a molecule that can enter the same metabolic pathways as its natural counterpart. However, the high electronegativity and stability of the carbon-fluorine bond often lead to the formation of stable intermediates or dead-end complexes with enzymes, effectively trapping them at specific stages of their catalytic cycles. This property has been invaluable in elucidating the mechanisms of several crucial enzymes involved in nucleic acid metabolism.

Studies on Pseudouridine (B1679824) Synthase Mechanism using 5-Fluorouridine (B13573) as a Probe

Pseudouridine synthases are a family of enzymes that catalyze the isomerization of uridine to pseudouridine (Ψ) in RNA, a post-transcriptional modification crucial for the proper structure and function of various RNA molecules. mdpi.com The mechanism of these enzymes has been a subject of intense investigation, and 5-fluorouridine (5-FUrd) has been a pivotal tool in these studies. acs.org

Initial mechanistic studies using RNA containing 5-fluorouridine ([F5U]RNA) and the pseudouridine synthase TruA led to the proposal of a mechanism involving a Michael addition. acs.org It was observed that TruA forms a covalent adduct with [F5U]RNA. spandidos-publications.com Disruption of this adduct by heat resulted in a hydrated product of 5-FUrd, which was initially interpreted as the result of the hydrolysis of an ester linkage between a catalytic aspartate residue of the enzyme and the pyrimidine (B1678525) ring of 5-FUrd. acs.orgspandidos-publications.com

However, subsequent research using 18O-labeling has challenged this initial interpretation. mdpi.comwikipedia.org These studies demonstrated that the hydration of the rearranged 5-FUrd occurs directly and not through the hydrolysis of an ester intermediate. mdpi.comwikipedia.org Further investigations with the pseudouridine synthase TruB revealed that it processes 5-fluorouridine in RNA as a substrate, converting it into two isomeric, hydrated products. mdpi.com Unexpectedly, these products differ not in the pyrimidine ring but in the pentose (B10789219) ring, with one of the products being epimerized to arabinose. mdpi.comnih.gov This finding strongly disfavors a mechanism involving a Michael addition to the pyrimidine ring and instead suggests a mechanism that may proceed through a glycal intermediate. mdpi.comnih.gov

The proposed "glycal mechanism" involves the deprotonation of C2′ of the ribose, leading to the elimination of the uracil (B121893) base and the formation of a glycal intermediate. nih.gov The uracil base is then reattached to C1′ of the sugar from the opposite face, resulting in the C-glycosidic bond of pseudouridine. nih.gov The observation of an arabino product with 5-fluorouridine supports this mechanism, as it can be explained by the delivery of a proton to the opposite face of the glycal intermediate. nih.gov These findings, derived from the use of 5-fluorouridine as a mechanistic probe, have significantly advanced our understanding of the catalytic strategy employed by pseudouridine synthases. mdpi.comnih.govnih.gov

Table 1: Mechanistic Insights from 5-Fluorouridine in Pseudouridine Synthase Studies

| Enzyme | Observation with 5-Fluorouridine | Proposed Mechanistic Implication | Supporting Evidence |

| TruA | Forms a covalent adduct with [F5U]RNA, which upon heating yields a hydrated 5-FUrd product. acs.orgspandidos-publications.com | Initially suggested a Michael addition mechanism with an ester intermediate. acs.orgspandidos-publications.com | Formation of a stable enzyme-RNA adduct. acs.org |

| TruA, TruB, RluA | 18O-labeling studies show direct hydration of 5-FUrd, not hydrolysis of an ester intermediate. mdpi.comwikipedia.org | Disfavors the ester hydrolysis step of the Michael addition mechanism. mdpi.comwikipedia.org | Incorporation of 18O from labeled water into the product. wikipedia.org |

| TruB | Converts 5-FUrd in RNA to two hydrated products, one with an arabinose configuration. mdpi.comnih.gov | Strongly suggests a mechanism involving a glycal intermediate. mdpi.comnih.gov | Inversion of stereochemistry at C2' of the sugar. mdpi.com |

Inhibition of Thymidylate Synthase by 5-Fluoro-2'-deoxyuridine (B1346552) Monophosphate Analogs

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. researchgate.net It catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate (CH2THF) as the methyl donor. researchgate.net The active metabolite of 5-fluorouracil (B62378), 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is a potent inhibitor of TS. researchgate.netnih.gov

The mechanism of inhibition involves FdUMP acting as a suicide inhibitor. wikipedia.org FdUMP binds to the nucleotide-binding site of TS, and in the presence of the cofactor CH2THF, it forms a stable ternary complex with the enzyme. researchgate.net This covalent complex blocks the normal substrate, dUMP, from accessing the active site, thereby inhibiting the synthesis of dTMP. researchgate.net The inhibition of TS leads to a depletion of the dTMP pool, which in turn causes an imbalance in the levels of other deoxynucleotides and an increase in deoxyuridine triphosphate (dUTP), ultimately leading to DNA damage and cell death. researchgate.net

Researchers have synthesized and evaluated various 5'-substituted analogs of FdUMP to explore new classes of TS inhibitors with potentially improved pharmacological properties. researchgate.netelifesciences.org For instance, computational design strategies have been used to predict that certain 5'-substituted FdUMP analogs, such as those with 5'(R)-CH3 and 5'(S)-CF3 modifications, would maintain potent TS inhibitory activity. researchgate.netnih.gov The goal of these modifications is to create analogs that are potent inhibitors of TS at the monophosphate level while being poor substrates for further metabolism, which could reduce undesirable side effects. researchgate.netelifesciences.org Biochemical assays have confirmed the inhibitory activity of these synthesized analogs against human thymidylate synthase. nih.gov

Table 2: Inhibition of Thymidylate Synthase by FdUMP and its Analogs

| Inhibitor | Mechanism of Action | Consequence of Inhibition | Research Focus |

| 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) | Forms a stable ternary complex with thymidylate synthase and 5,10-methylenetetrahydrofolate. researchgate.net | Blocks the binding of dUMP to the active site, inhibiting dTMP synthesis. researchgate.net | Elucidation of the fundamental mechanism of TS inhibition. researchgate.netresearchgate.net |

| 5'(R)-CH3 and 5'(S)-CF3 FdUMP analogs | Predicted to maintain potent binding to the thymidylate synthase active site. researchgate.netnih.gov | Inhibit TS activity in cell-free assays. nih.gov | Development of novel TS inhibitors with potentially improved metabolic stability. researchgate.netelifesciences.org |

Interactions with RNA Polymerases and Termination of RNA Synthesis

The metabolic activation of 5-fluorouridine leads to the formation of 5-fluorouridine 5'-triphosphate (FUTP), which can be utilized as a substrate by RNA polymerases. nih.gov The incorporation of FUTP into newly synthesized RNA can have significant consequences for transcription and RNA function. Studies using isolated nuclei have shown that when UTP is replaced by an equimolar concentration of FUTP, there are alterations in the nearest-neighbor frequency of nucleotide incorporation, suggesting that the presence of the fluorinated nucleotide affects the fidelity of RNA synthesis by both RNA polymerase I and II.

The incorporation of 5-fluorouridine into RNA has been shown to be a key mechanism of its cytotoxic effects. nih.gov The extent of this incorporation can be substantial, and it has been demonstrated that the incorporation into RNA is significantly higher than into DNA. The presence of 5-fluorouracil in RNA can lead to defects in various aspects of RNA metabolism, including the processing of ribosomal RNA (rRNA) and the maturation of transfer RNA (tRNA). nih.gov

Furthermore, the interaction of 5-fluorouridine with RNA polymerase II transcripts has been investigated. In K-562 erythroleukemia cells, decreasing the incorporation of 5-fluorouridine into polyadenylated RNA by using the RNA polymerase II inhibitor α-amanitin was shown to antagonize the growth-inhibitory effects of the fluorinated nucleoside. This provides evidence that the effects of 5-fluorouridine on mRNA transcripts contribute to its cytotoxic consequences. While the direct effect on transcription termination is not as extensively characterized as other mechanisms, the altered structure and processing of RNA containing 5-fluorouracil can indirectly lead to dysfunctional transcripts, which may include aberrant termination.

Influence on Ribonucleotide Reductase Activity

Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, the rate-limiting step in the de novo synthesis of DNA precursors. spandidos-publications.com While the primary mechanism of action of 5-fluorouracil and its derivatives on DNA synthesis is the inhibition of thymidylate synthase, ribonucleotide reductase plays a significant role in the metabolic pathway of 5-fluorouracil. spandidos-publications.com

Specifically, RNR is responsible for the conversion of 5-fluorouridine diphosphate (B83284) (FUDP) to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP). spandidos-publications.com This conversion is a critical step that shunts the fluorinated nucleotide from the RNA synthesis pathway towards the DNA synthesis pathway, ultimately leading to the formation of the thymidylate synthase inhibitor, FdUMP. researchgate.net

The activity of RNR can therefore influence the metabolic fate of 5-fluorouracil and the extent to which its different cytotoxic mechanisms are manifested. For instance, depletion of the RRM1 subunit of RNR has been shown to lead to an increased conversion of 5-fluorouracil into 5-fluorouridine triphosphate (FUTP), which would enhance its incorporation into RNA and the associated cytotoxic effects on RNA metabolism. spandidos-publications.com This suggests an indirect influence on RNR activity can modulate the biological effects of 5-fluorouridine analogs. While there is less evidence for the direct inhibition of RNR by 5-fluorouridine analogs in a manner similar to FdUMP's effect on thymidylate synthase, the enzyme's role in the metabolic activation pathway is undeniable. spandidos-publications.com

Impact on Nucleic Acid Metabolism and Biosynthesis

The incorporation of fluorinated nucleotides into cellular nucleic acids is a key aspect of their biological activity. Once metabolized to the triphosphate level, these analogs can be recognized by polymerases and incorporated into growing RNA chains, leading to a range of functional consequences.

Incorporation of Fluorinated Nucleotides into RNA and its Functional Consequences

The incorporation of 5-fluorouridine into various types of RNA is a well-documented phenomenon with significant biological repercussions. nih.gov The extent of this incorporation can be substantial and is considered a major contributor to the cytotoxic effects of 5-fluorouracil. Once incorporated, the presence of the electronegative fluorine atom can alter the structure and function of the RNA molecule.

Studies have shown that 5-fluorouracil is incorporated into messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA). This incorporation can interfere with several aspects of RNA metabolism. For example, the presence of 5-fluorouracil in pre-mRNA has been shown to alter splicing patterns. In tRNA, the incorporation of 5-fluorouracil can inhibit post-transcriptional modifications, such as methylation and the formation of pseudouridine, which are critical for proper tRNA folding and function.

Table 3: Functional Consequences of 5-Fluorouridine Incorporation into RNA

| RNA Type | Consequence of 5-Fluorouridine Incorporation | Cellular Impact |

| pre-mRNA | Altered splicing patterns. | Production of aberrant proteins. |

| tRNA | Inhibition of post-transcriptional modifications (e.g., methylation, pseudouridylation). | Impaired protein synthesis fidelity and efficiency. |

| rRNA | Disruption of ribosome biogenesis and function. nih.gov | General inhibition of protein synthesis. |

| General RNA | Reduced susceptibility to degradation by the exosome. | Accumulation of aberrant and potentially toxic RNA molecules. |

Effects on DNA Synthesis and Integrity

The introduction of 5-fluorouridine analogs into biological systems profoundly impacts DNA synthesis and integrity through a dual mechanism of action involving its metabolites. drugdiscoverynews.com Once metabolized within the cell, analogs of 5-fluorouracil (5-FU), the core structure of 5-Fluoro-5'-O-(triphenylmethyl)uridine, are converted into two primary active forms that disrupt DNA metabolism: 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP) and 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP). nih.govnih.gov

The first mechanism involves the potent inhibition of thymidylate synthase (TS) by FdUMP. youtube.com This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. nih.gov By binding to the nucleotide-binding site of TS, FdUMP forms a stable complex that blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP. nih.gov This inhibition leads to a severe imbalance in the deoxynucleotide (dNTP) pool, characterized by a depletion of dTTP and a corresponding accumulation of dUTP. nih.govoncotarget.com The altered dUTP/dTTP ratio promotes the misincorporation of uracil into DNA by polymerases during replication. nih.gov

The second, more direct mechanism involves the metabolite FdUTP, which acts as a substrate for DNA polymerases. drugdiscoverynews.comnih.gov DNA polymerases misincorporate FdUTP into the DNA strand in place of dTTP. drugdiscoverynews.com The presence of these fluorinated nucleotides within the genomic DNA compromises its integrity and function. nih.gov The cellular machinery attempts to repair this damage through futile repair cycles, which can lead to DNA strand breaks. nih.govnih.gov Studies have shown that the incorporation of 5-FU into the genome is a predominant cause of its cytotoxic effects. nih.gov These lesions can stall or collapse replication forks, leading to an arrest of the cell cycle in S-phase and the activation of DNA damage response pathways, such as homologous recombination. nih.govnih.govoncotarget.com The accumulation of these DNA lesions, if not properly repaired, ultimately triggers programmed cell death. nih.gov

Conformational and Structural Perturbations in Nucleic Acids

Analysis of Duplex Stability and Conformation in Fluorine-Substituted DNA and RNA

The substitution of fluorine into nucleosides induces significant, context-dependent alterations in the stability and conformation of both DNA and RNA duplexes. The effects are primarily analyzed using techniques such as UV thermal melting to determine the melting temperature (Tm), which is a direct measure of duplex stability, and circular dichroism (CD) spectroscopy to assess helical geometry. nih.gov

In RNA duplexes, the incorporation of 2'-fluoro-RNA (FRNA) has a stabilizing effect. nih.gov This increased stability is attributed to the fluorine atom's high electronegativity, which enhances both Watson-Crick base-pairing and nucleobase-stacking interactions. nih.govnih.gov Thermodynamic analysis reveals that this stabilization is driven by a favorable enthalpy change. nih.gov For example, the thermal stability of RNA duplexes can increase by approximately 1.8°C per 2'-fluoro substitution. nih.gov

Conversely, the effect of 5-fluoro substitution in DNA is destabilizing. Studies on oligonucleotides where 5-fluorodeoxyuridine (FdUrd) replaced thymidine (B127349) showed a decrease in duplex stability. This destabilization is a consequence of less favorable stacking interactions within the B-form DNA helix. rsc.org

Detailed thermodynamic parameters obtained from UV melting curves quantify these stability changes. The data below illustrates the differential impact of 5-fluorouridine (FUrd) substitution on the stability of RNA versus DNA duplexes.

| Duplex Type | Modification | ΔTm (°C) per substitution | ΔΔG°37 (kcal/mol) | Interpretation |

| RNA | Single FUrd | +1.8 | -0.8 | Stabilizing |

| DNA | Single FdUrd | N/A | +0.3 | Destabilizing |

Role of Fluorine in Sugar Pucker Conformation and its Stereochemical Implications

The introduction of a highly electronegative fluorine atom, particularly at the 2' position of the ribose sugar, profoundly influences this conformational equilibrium. nih.gov This is due to stereoelectronic effects, such as the gauche effect, where the sugar ring preferentially puckers to position the electronegative fluorine atom in a specific orientation relative to the ring oxygen. researchgate.net

The stereochemical implications of this fluorine-induced conformational bias are significant:

2'-deoxy-2'-fluororibofuranosyl nucleosides (with the fluorine in the ribo configuration) strongly favor the C3'-endo (North) conformation. nih.gov When incorporated into an oligonucleotide, these analogs pre-organize the sugar-phosphate backbone into an A-like helical geometry. nih.gov

2'-deoxy-2'-fluoroarabinofuranosyl nucleosides (with the fluorine in the ara configuration) preferentially adopt the C2'-endo (South) conformation. nih.gov This reinforces a B-like DNA helical structure. nih.gov

This ability to lock the sugar pucker into a specific conformation has been used to study the relationship between local conformation and duplex stability. For instance, introducing a C3'-endo-favoring (North) nucleoside into the middle of a B-DNA duplex can induce local A-like conformational features and destabilize the helix. nih.gov Conversely, incorporating a C2'-endo-favoring (South) nucleoside can enhance the stability of the B-form duplex. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study these conformational preferences in solution. nih.govnih.gov Therefore, the stereochemistry of fluorine substitution on the sugar ring is a powerful tool for modulating the structure and stability of nucleic acids in a predictable manner. nih.gov

Applications in Biochemical and Molecular Biological Research

Development of Mechanistic Probes for Enzyme Kinetics and Reaction Mechanisms

Fluorinated nucleosides, such as 5-fluorouridine (B13573) (5-FUrd), are widely employed as mechanistic probes to elucidate the intricate details of enzyme kinetics and reaction pathways. rsc.org The fluorine atom's high electronegativity can significantly alter the electronic properties of the pyrimidine (B1678525) ring, which can trap enzymatic reaction intermediates or form stable covalent adducts with active site residues. researchgate.net This allows researchers to "freeze" the reaction at a specific step, enabling detailed characterization of transient states that are otherwise difficult to observe.

One prominent example is in the study of pseudouridine (B1679824) synthases, enzymes that isomerize uridine (B1682114) to pseudouridine in RNA. Pioneering studies utilized RNA containing 5-fluorouridine to probe the mechanism of the pseudouridine synthase TruA. nih.govnih.gov The presence of the 5-fluoro substituent led to the formation of a stable protein-RNA adduct, which was initially interpreted as evidence for a mechanism involving a Michael addition by an active site aspartate to the C6 position of the uracil (B121893) ring. nih.gov However, subsequent, more detailed investigations using 18O-labeling with synthases like TruB and RluA revealed that the reaction products arose from direct hydration, challenging the initial Michael adduct hypothesis and suggesting alternative mechanisms, possibly involving a glycal or acylal intermediate. nih.govnih.gov

These studies highlight how 5-fluorouridine acts as a powerful tool. By subtly perturbing the substrate, it alters the reaction coordinate in a way that allows for the isolation and characterization of key intermediates, providing critical insights that would be unattainable with the natural substrate alone. researchgate.net

Table 1: Use of 5-Fluorouridine Derivatives in Enzyme Mechanism Studies

| Enzyme Studied | Key Mechanistic Insight Gained | Reference Finding |

| Pseudouridine Synthase TruA | Formation of a stable protein-RNA adduct, initially suggesting a Michael addition mechanism. | nih.gov |

| Pseudouridine Synthases TruB & RluA | 18O-labeling studies showed product formation via direct hydration, disfavoring the Michael addition mechanism and suggesting alternative pathways. | nih.govnih.gov |

| Thymidylate Synthase (TS) | The metabolite 5-fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with the enzyme and a cofactor, effectively inhibiting DNA synthesis. | mdpi.com |

Utilization as Building Blocks in Synthetic Oligonucleotides

5-Fluoro-5'-O-(triphenylmethyl)uridine is a crucial starting material for the incorporation of 5-fluorouridine into synthetic oligonucleotides. The trityl group protects the 5'-hydroxyl during the synthesis of the phosphoramidite (B1245037) building block, which is the standard reagent used in automated solid-phase DNA and RNA synthesis. nih.govoup.com

The synthesis of chemically modified oligonucleotides is a powerful method for studying the structure, stability, and biological function of nucleic acids. researchgate.net 5-Fluorouridine can be readily incorporated into both DNA and RNA strands using standard phosphoramidite chemistry. nih.govoup.com The corresponding 5-fluorouridine phosphoramidite, protected at the 5'-position (often with a dimethoxytrityl group, a relative of the triphenylmethyl group) and the 2'-position for RNA synthesis, is added sequentially to a growing oligonucleotide chain on a solid support. oup.comoup.com

The incorporation of fluorinated nucleosides like 5-fluorouridine is generally well-tolerated in the synthesis process and results in oligonucleotides with unique properties. oup.com These modified oligonucleotides have become essential tools for a wide range of applications, from structural biology to the development of therapeutic agents. researchgate.netnih.gov The ability to place a 5-fluoro-pyrimidine at a specific, predetermined site within a DNA or RNA sequence is critical for its use as a site-specific probe. nih.govresearchgate.net

Antisense technology relies on the design of short, synthetic oligonucleotides that can bind to a specific mRNA sequence, thereby inhibiting gene expression. nih.gov The therapeutic potential of antisense oligonucleotides is often limited by factors such as poor stability against cellular nucleases and inefficient cellular uptake. Chemical modifications to the oligonucleotide backbone, sugar, or base are explored to overcome these limitations. researchgate.netnih.gov

The incorporation of modified nucleosides, including fluorinated analogs, is a key strategy to enhance the drug-like properties of antisense agents. researchgate.net Fluorine substitution can increase the thermal stability of the duplex formed between the antisense oligonucleotide and its target mRNA. Furthermore, certain modifications can confer resistance to degradation by nucleases, prolonging the active lifetime of the agent within the cell. nih.gov Research in this area investigates how modifications like 5-fluorouridine affect the binding affinity, specificity, and biological activity of antisense oligonucleotides, contributing to the rational design of more effective RNA-targeting therapeutics. nih.gov

Advanced Tools for Nucleic Acid Structural Elucidation

The unique properties of the fluorine atom make 5-fluoropyrimidines exceptional probes for investigating the complex three-dimensional structures and conformational dynamics of DNA and RNA. rsc.orgoup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the solution-state structure of biological macromolecules. However, for nucleic acids, traditional proton (¹H) NMR spectra can be crowded and difficult to interpret due to severe resonance overlap. nih.govoup.com Fluorine (¹⁹F) NMR spectroscopy offers a powerful alternative. researchgate.net

The key advantages of using ¹⁹F NMR include:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of ¹H) and is 100% naturally abundant, making it a highly sensitive NMR nucleus. researchgate.net

Wide Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment, resulting in a large spectral dispersion that minimizes signal overlap. researchgate.net

No Background Signal: Since fluorine does not occur naturally in biological macromolecules, there are no background signals to complicate the spectra. researchgate.net

By site-specifically incorporating a 5-fluorouridine residue into a DNA or RNA strand, researchers can use ¹⁹F NMR to obtain precise information about the local structure and dynamics at that specific site without the need for complex and time-consuming signal assignment procedures. nih.govoup.com This approach has been used to study a wide variety of nucleic acid structures, including duplexes, hairpins, and enzyme-nucleic acid complexes. oup.com

Nucleic acids are not static molecules; they can adopt various conformations, such as the right-handed B-form and the left-handed Z-form of DNA. These conformational transitions are biologically significant, and understanding their dynamics is crucial. The sensitivity of the ¹⁹F NMR chemical shift to the local environment makes 5-fluoropyrimidines excellent probes for monitoring these changes. oup.comnih.gov

Table 2: Probing B-Z DNA Transition with 5-Fluoropyrimidines

| Technique | Probe Used | System Studied | Key Finding | Reference Finding |

| ¹⁹F NMR Spectroscopy | 5-Fluoro-2′-deoxycytidine | d(CG)₆ oligonucleotide | The B/Z transition, induced by increasing NaCl concentration, is likely initiated at the terminal ends of the duplex. | nih.govnih.gov |

| Circular Dichroism | 5-Fluoro-2′-deoxycytidine | d(CG)₆ oligonucleotide | The fluorine modification does not cause detectable changes to the overall B-form or Z-form conformation. | acs.orgnih.gov |

Contributions to Understanding Drug Resistance Mechanisms in Model Systems

The study of fluoropyrimidines, particularly 5-Fluorouracil (B62378) (5-FU) and its derivatives, has been instrumental in elucidating the complex mechanisms by which cancer cells develop resistance to chemotherapy. While this compound is a protected nucleoside, its biological significance in drug resistance is understood through its active metabolite, 5-fluorouridine, and the subsequent metabolic cascade of 5-FU. Research using these compounds in various model systems has uncovered a multitude of resistance strategies employed by tumor cells, providing a foundational understanding of chemoresistance.

The cytotoxic effects of 5-FU are primarily mediated through two main pathways: the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis and repair, and the misincorporation of its metabolites into both DNA and RNA, leading to cellular damage and apoptosis. spandidos-publications.comnih.gov Consequently, resistance mechanisms often involve alterations in these pathways.

Key contributions to understanding drug resistance from studies involving fluoropyrimidines can be categorized as follows:

Alterations in Drug Metabolism and Transport:

One of the primary mechanisms of 5-FU resistance involves changes in the enzymes responsible for its activation (anabolism) and breakdown (catabolism).

Anabolic Enzymes: The conversion of 5-FU to its active metabolites, such as fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP), is essential for its anticancer activity. nih.gov Studies in resistant cell lines have shown that a decrease in the activity of enzymes like orotate (B1227488) phosphoribosyltransferase (OPRT) and uridine monophosphate synthase (UMPS) can lead to reduced production of these active metabolites, thereby diminishing the drug's efficacy. spandidos-publications.comnih.gov For instance, in 5-FU-resistant colorectal cancer cell lines, reduced levels of OPRT and thymidine (B127349) phosphorylase (TP) were associated with decreased intracellular FdUMP. spandidos-publications.com

Catabolic Enzymes: Conversely, an increase in the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, can lead to rapid degradation of the drug into inactive metabolites. acs.org Over 80% of administered 5-FU is broken down by DPD, and its upregulation is a significant mechanism of both intrinsic and acquired resistance. acs.org

Drug Efflux: While less prominent than metabolic alterations, increased expression of ATP-binding cassette (ABC) transporters can also contribute to 5-FU resistance by actively pumping the drug out of the cancer cells.

Modifications of the Drug Target:

The primary target of 5-FU's active metabolite, FdUMP, is thymidylate synthase (TS). Alterations related to TS are a common cause of resistance.

TS Overexpression: Increased expression of the TYMS gene, which codes for thymidylate synthase, is a well-established mechanism of 5-FU resistance. oaepublish.commdpi.com Higher levels of TS mean that the amount of FdUMP produced is insufficient to inhibit all available enzyme, allowing DNA synthesis to continue. oaepublish.comnih.gov This overexpression can result from gene amplification or increased transcription. oaepublish.com

TS Mutations: Although less common, mutations in the TYMS gene can alter the binding site for FdUMP, reducing the inhibitor's effectiveness. nih.gov Studies have identified specific mutations in the Arg50-loop of human thymidylate synthase that confer resistance to fluoropyrimidines. nih.gov

Dysregulation of Apoptosis and Cell Survival Pathways:

Cancer cells can develop resistance to 5-FU by evading the programmed cell death (apoptosis) that the drug is meant to induce.

Anti-Apoptotic Proteins: Upregulation of anti-apoptotic proteins from the Bcl-2 family and the inhibitor of apoptosis protein (IAP) family can prevent cell death. nih.gov The activation of signaling pathways like NF-κB/STAT3 is often implicated in promoting the expression of these survival proteins. nih.gov

Tumor Suppressor Inactivation: The tumor suppressor protein p53 plays a role in drug sensitivity. Mutations or inactivation of p53 can lead to resistance, as p53 is involved in initiating apoptosis in response to DNA damage. mdpi.com

PI3K/AKT Pathway: The PI3K/AKT signaling pathway is a major contributor to 5-FU resistance. mdpi.com Activation of this pathway promotes cell survival and proliferation, and its inhibition has been shown to re-sensitize resistant cells to 5-FU. mdpi.com

Autophagy: The role of autophagy in 5-FU resistance is complex. While it can be a mechanism of cell death, it can also act as a survival mechanism, allowing cancer cells to withstand the stress induced by chemotherapy. frontiersin.org

Epigenetic and Post-Transcriptional Regulation:

More recent research has highlighted the role of non-coding RNAs and epigenetic modifications in modulating 5-FU resistance.

MicroRNAs (miRNAs): Various miRNAs have been shown to influence 5-FU sensitivity by targeting key genes in the resistance pathways. For example, miR-21 can confer resistance by targeting the tumor suppressor PDCD4. frontiersin.org

Long Non-coding RNAs (lncRNAs): LncRNAs such as HOTAIR have been found to induce resistance to 5-FU in colorectal cancer by regulating the expression of other genes involved in cell survival and proliferation. frontiersin.org

The detailed investigation of these mechanisms in laboratory models has not only provided a deeper understanding of why a drug like 5-FU might fail in certain patients but has also paved the way for the development of strategies to overcome this resistance. These strategies include the co-administration of drugs that can modulate the activity of metabolic enzymes or inhibit survival pathways.

Table of Research Findings on Fluoropyrimidine Resistance Mechanisms

| Resistance Mechanism Category | Key Molecules/Pathways Involved | Observed Effect in Model Systems | Reference(s) |

| Drug Metabolism & Transport | Dihydropyrimidine dehydrogenase (DPD) | Increased expression leads to enhanced catabolism of 5-FU and reduced drug activity. | acs.org |

| Orotate phosphoribosyltransferase (OPRT) | Decreased expression results in reduced conversion of 5-FU to its active metabolites. | spandidos-publications.com | |

| Uridine monophosphate synthase (UMPS) | Inhibition or downregulation leads to decreased synthesis of active 5-FU metabolites. | nih.gov | |

| Drug Target Modification | Thymidylate Synthase (TS) | Gene amplification and protein overexpression lead to insufficient inhibition by FdUMP. | oaepublish.commdpi.com |

| TYMS gene mutations | Altered FdUMP binding site reduces the inhibitory effect of the drug. | nih.gov | |

| Apoptosis & Survival Pathways | Bcl-2 family proteins | Upregulation of anti-apoptotic members prevents drug-induced cell death. | nih.gov |

| p53 | Loss of function or mutation impairs the cellular response to DNA damage. | mdpi.com | |

| PI3K/AKT Pathway | Activation promotes cell survival and proliferation, counteracting the cytotoxic effects of 5-FU. | mdpi.com | |

| Epigenetic & RNA Regulation | microRNAs (e.g., miR-21) | Dysregulation can alter the expression of genes involved in apoptosis and drug sensitivity. | frontiersin.org |

| Long non-coding RNAs (e.g., HOTAIR) | Can act as competing endogenous RNAs to modulate gene expression related to resistance. | frontiersin.org |

Analytical Methodologies and Spectroscopic Characterization in Research

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for separating 5-Fluoro-5'-O-(triphenylmethyl)uridine from reaction mixtures and verifying its purity. High-performance liquid chromatography and thin-layer chromatography are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and related compounds. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This method effectively separates the target compound from starting materials, byproducts, and any potential degradation products.

The separation is typically achieved using a gradient elution, often involving a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is most commonly performed using a UV detector, as the pyrimidine (B1678525) ring of the uridine (B1682114) derivative exhibits strong absorbance in the UV range, typically around 260-266 nm. The retention time and peak purity are analyzed to confirm the identity and assess the homogeneity of the compound. While specific methods for this compound are proprietary to individual labs, the general conditions are based on established protocols for fluoropyrimidines and their nucleosides.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., KH₂PO₄) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~266 nm |

| Purpose | Purity assessment and quantification |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of chemical reactions, such as the introduction of the triphenylmethyl (trityl) protecting group onto 5-fluorouridine (B13573). By spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can visualize the consumption of the starting material and the formation of the desired product.

A suitable solvent system, often a mixture of a polar solvent like methanol or ethyl acetate (B1210297) and a less polar solvent like dichloromethane (B109758) or hexane (B92381), is used to develop the plate. The significant difference in polarity between the starting nucleoside and the trityl-protected product results in a distinct separation. The product, being much less polar due to the bulky, hydrophobic trityl group, will travel further up the plate (higher Rf value) than the starting 5-fluorouridine. Visualization is achieved under UV light, where the aromatic rings of the nucleobase and the trityl group allow for easy detection.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase Example | Hexane/Ethyl Acetate (e.g., 7/3 v/v) |

| Visualization | UV light (254 nm) |

| Application | Monitoring reaction progress and preliminary purity check |

Spectroscopic Approaches for Structural Confirmation and Characterization

Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound, providing detailed information about its atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural confirmation of this compound.

¹H NMR provides information on the number and environment of protons. Key signals include the anomeric proton (H-1'), the ribose protons, the C6-proton of the uracil (B121893) base, and the characteristic aromatic protons of the triphenylmethyl group.

¹³C NMR complements the proton data, showing signals for each unique carbon atom in the molecule, including the ribose carbons, the pyrimidine ring carbons, and the distinct carbons of the trityl group.

¹⁹F NMR is particularly informative for this compound, providing a single, sharp resonance characteristic of the fluorine atom at the C5 position of the uracil ring. The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for structural integrity.

³¹P NMR becomes relevant when the compound is further derivatized into a phosphoramidite (B1245037) for oligonucleotide synthesis. This technique is used to confirm the successful addition of the phosphorus-containing group, typically showing characteristic signals around 150 ppm.

| Nucleus | Observed Chemical Shifts (δ, ppm) and Key Features |

|---|---|

| ¹H | Aromatic protons (trityl group): ~7.2-7.5; H-6: ~8.1 (doublet); H-1': ~5.9-6.0 (doublet); Ribose protons: ~3.4-4.5 |

| ¹³C | Signals corresponding to ribose, uracil, and trityl carbons. |

| ¹⁹F | A single resonance confirming the C5-F group. |

| ³¹P | Relevant for phosphoramidite derivatives, with signals around 150 ppm. |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to analyze its fragmentation patterns, which further supports its structural identification. Electrospray ionization (ESI) is a common technique used for this type of analysis, often coupled with liquid chromatography (LC-MS).

The analysis provides a precise mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which should match the calculated exact mass of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation analysis can show the characteristic loss of the trityl group (C₁₉H₁₅), a hallmark of this class of protected nucleosides.

| Technique | Information Obtained |

|---|---|

| Electrospray Ionization (ESI-MS) | Provides the mass-to-charge ratio (m/z) of the molecular ion. |

| High-Resolution MS (HRMS) | Confirms the exact mass and elemental formula. |

| Tandem MS (MS/MS) | Reveals characteristic fragmentation patterns, such as the loss of the trityl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration and Spectral Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and reliable method for determining the concentration of this compound in solution and for characterizing its spectral properties. The presence of the fluorouracil chromophore results in a distinct absorption maximum (λmax) in the ultraviolet region.

For 5-fluorouracil (B62378) and its derivatives, this absorption maximum is typically observed at approximately 266 nm in neutral or acidic buffer. The absorbance at this wavelength is directly proportional to the compound's concentration, as described by the Beer-Lambert law. This relationship is routinely used for the quantification of the nucleoside during synthesis and purification. The molar extinction coefficient (ε) at this wavelength is a characteristic constant for the compound under specific solvent and pH conditions.

| Parameter | Typical Value / Application |

|---|---|

| λmax | ~266 nm |

| Application | Quantification of concentration in solution via Beer-Lambert law. |

| Significance | Confirms the presence of the pyrimidine chromophore. |

Advanced Characterization Techniques (e.g., X-ray Crystallography for related structures)

Conformation of the ribose sugar ring: Determining the pucker of the sugar (e.g., C2'-endo, C3'-endo).

Orientation of the nucleobase: Defining the glycosidic bond angle (syn or anti conformation).

Intermolecular interactions: Revealing hydrogen bonding and stacking interactions in the crystal lattice.

Such structural details are crucial for understanding the biological activity and interaction of nucleoside analogs with their targets.

Computational Studies and Structure Activity Relationship Sar Investigations

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a 5-fluorouridine (B13573) analog, and its biological target. The primary target for the active metabolites of 5-fluorouridine is thymidylate synthase (TS), an enzyme critical for DNA synthesis. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. Studies on 5-fluorouracil (B62378) (5-FU) analogs and their activated forms, like 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), have been performed to understand their binding affinity and interaction with TS. nih.govnih.gov For instance, docking studies of various phosphoribosyl analogs (PRAs) of 5-FU against human TS have identified key binding energies and interacting amino acid residues. One study found that an analog, PRA10, exhibited the highest binding affinity at -9.1 Kcal/mol. nih.govnih.gov The triphenylmethyl group on 5-Fluoro-5'-O-(triphenylmethyl)uridine acts as a bulky protecting group, and while the molecule itself is a prodrug, docking studies focus on the active forms that interact with the target enzyme. The key interactions for 5-FU analogs within the TS active site often involve hydrogen bonds and hydrophobic interactions with specific residues. researchgate.net For example, the standard drug 5-FU has been shown to form hydrogen bonds with residues such as ASP 218 and ASN 226. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. arxiv.org Simulations of 5-FU derivatives complexed with TS help to confirm the stability of the interactions predicted by docking. jppres.comnih.gov These simulations track the movements of every atom in the system, allowing for the analysis of parameters like root-mean-square deviation (RMSD) to assess the stability of the protein-ligand complex. jppres.com

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| 5-Fluorouracil (5-FU) | -3.5 | ASP 218, ASN 226 | mdpi.com |

| PRA10 (5-FU Analog) | -9.1 | Arg50, Arg215, Ser216, Asn226 | nih.govnih.gov |

| Compound 12 (Oxadiazole-Triazole Hybrid) | -3.81 | Not specified | mdpi.com |

| Compound 13 (Oxadiazole-Triazole Hybrid) | -4.25 | Not specified | mdpi.com |

| 5-Amino-1H-tetrazole-linked 5FU analog | -7.2 | Not specified (Target: BCL2) | tandfonline.com |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 5-fluorouracil and its derivatives. nih.govtandfonline.com These calculations provide a detailed understanding of the molecule's electronic structure, which governs its reactivity and interaction with biological targets. researchgate.net

DFT studies can determine the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the nature of chemical bonds. tandfonline.com For 5-fluorouracil, theoretical calculations have been compared with experimental X-ray spectroscopy to provide a complete picture of the occupied and unoccupied partial density of states. nih.gov Such analyses help to understand how the fluorine atom influences the electronic properties of the uracil (B121893) ring, which is crucial for its mechanism of action. Furthermore, QM methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of non-covalent interactions, confirming that the bonding between 5-FU and DNA/RNA nucleobases is primarily electrostatic or hydrogen bond-based. tandfonline.com These detailed electronic insights are fundamental to rationalizing the compound's biological activity and for designing derivatives with enhanced properties.

Free Energy Perturbation (FEP) for Relative Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of similar ligands to a common receptor. mavenrs.comnih.gov This technique simulates a non-physical, or "alchemical," transformation of one molecule into another, allowing for a precise estimation of the free energy difference between them. chemrxiv.org

While specific FEP studies on this compound were not found, the methodology is highly relevant for the optimization of 5-fluorouridine analogs. acs.orgnih.gov For example, FEP can be used to predict how small chemical modifications to the 5-fluorouridine scaffold—such as substitutions at the sugar moiety or the base—would affect its binding affinity to thymidylate synthase. nih.gov By comparing the calculated relative binding free energies with experimental data, researchers can validate their computational models and gain confidence in their predictive power for designing new, more potent inhibitors. acs.org Although computationally intensive, FEP provides a more accurate prediction of binding affinity than methods like molecular docking because it accounts for both enthalpic and entropic contributions to the binding process. mavenrs.comnih.gov

In Silico Design and Optimization of Novel 5-Fluorouridine Analogs

In silico drug design involves using computational methods to identify, design, and optimize new drug candidates. For 5-fluorouridine, this approach aims to develop analogs with improved efficacy, better selectivity, and reduced toxicity. nih.govnih.govbohrium.com The process often starts with the known structure of 5-FU or its active metabolites and its target, thymidylate synthase.

Researchers design new analogs by modifying the parent structure, for example, by adding different functional groups. jppres.com These newly designed molecules are then evaluated virtually through molecular docking to predict their binding affinity to the target enzyme. nih.govnih.gov Promising candidates with high predicted affinities are then subjected to further computational analysis, such as MD simulations to assess their stability in the binding pocket and ADME (absorption, distribution, metabolism, and excretion) predictions to evaluate their drug-like properties. jppres.combohrium.com This iterative cycle of design, docking, and evaluation allows for the rapid screening of many potential drug candidates, prioritizing the most promising ones for chemical synthesis and biological testing. nih.govnih.gov For example, one study designed 16 analogs of 5-FU and, through docking and pharmacokinetic analysis, identified three candidates (PRA6, PRA10, and PRA14) as potential anticancer drugs for further development. nih.gov

Computational Analysis of Fluorine's Impact on Nucleic Acid Conformation and Stability

The fluorine atom plays a critical role in the biological activity of 5-fluorouridine. Its unique electronic properties and small size allow it to act as a replacement for a hydrogen atom or a mimic of a hydroxyl group, significantly influencing the molecule's properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.